Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate
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Overview
Description
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is an organic compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, featuring a tetrahydropyran ring attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where tetrahydropyran-4-ol reacts with the nicotinic acid derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyran ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and nicotinate moiety may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Nicotinic Acid: The parent compound without the tetrahydropyran ring.
Methyl Nicotinate: Similar ester structure but lacks the tetrahydropyran ring
Uniqueness
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is unique due to the presence of both the tetrahydropyran ring and the nicotinate moiety.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 6-(oxan-4-yloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)9-2-3-11(13-8-9)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
HQWGHHKXJWCSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Origin of Product |
United States |
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